4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate
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Overview
Description
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamide: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with 4-fluorobenzenesulfonamide in the presence of a base such as triethylamine.
Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylamine, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: The final step involves esterification with 4-chlorobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield 4-chlorobenzoic acid and the corresponding naphthalene derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide: Shares similar structural features but lacks the naphthalene core.
4-chlorobenzylsulfonyl chloride: Contains the sulfonyl chloride group but is structurally simpler.
Uniqueness
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate is unique due to its combination of functional groups and the naphthalene core, which may confer specific electronic and steric properties that are advantageous in certain applications.
Properties
IUPAC Name |
[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]naphthalen-1-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Cl2FNO5S/c31-21-9-5-19(6-10-21)29(35)34(40(37,38)24-15-13-23(33)14-16-24)27-17-18-28(26-4-2-1-3-25(26)27)39-30(36)20-7-11-22(32)12-8-20/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCBSXTXYCXEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=C(C=C3)Cl)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Cl2FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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